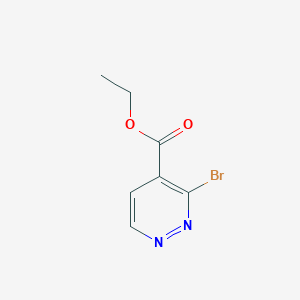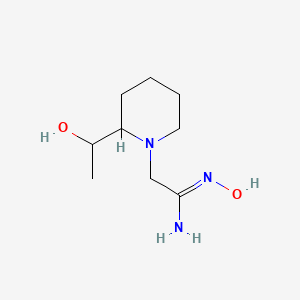
Ethyl 3-bromopyridazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromopyridazine-4-carboxylate is a heterocyclic organic compound that contains a pyridazine ring substituted with a bromine atom at the 3-position and an ethyl ester group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromopyridazine-4-carboxylate typically involves the bromination of pyridazine derivatives followed by esterification. One common method involves the reaction of 3-bromopyridazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-bromopyridazine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding pyridazine derivative without the bromine atom.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.
Reduction: Pyridazine derivatives without the bromine atom.
Ester Hydrolysis: 3-bromopyridazine-4-carboxylic acid.
科学的研究の応用
Ethyl 3-bromopyridazine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ethyl 3-bromopyridazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, influencing cellular processes and biochemical reactions .
類似化合物との比較
Ethyl 3-bromopyridazine-4-carboxylate can be compared with other pyridazine derivatives:
Ethyl 3-chloropyridazine-4-carboxylate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the halogen’s nature.
Ethyl 3-iodopyridazine-4-carboxylate: Contains an iodine atom, which can lead to different chemical properties and applications.
Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
特性
分子式 |
C7H7BrN2O2 |
|---|---|
分子量 |
231.05 g/mol |
IUPAC名 |
ethyl 3-bromopyridazine-4-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3 |
InChIキー |
DGNSMUDZXGHKHC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=NC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)






